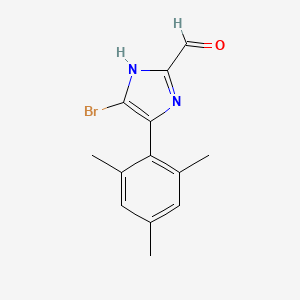![molecular formula C28H34N4O6S B13714060 4,7-Bis[4-[2-(2-methoxyethoxy)ethoxy]phenyl]benzo[c][1,2,5]thiadiazole-5,6-diamine](/img/structure/B13714060.png)
4,7-Bis[4-[2-(2-methoxyethoxy)ethoxy]phenyl]benzo[c][1,2,5]thiadiazole-5,6-diamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4,7-Bis[4-[2-(2-methoxyethoxy)ethoxy]phenyl]benzo[c][1,2,5]thiadiazole-5,6-diamine is a complex organic compound that belongs to the class of benzo[c][1,2,5]thiadiazoles. These compounds are known for their unique electronic properties, making them valuable in various scientific and industrial applications, particularly in the fields of organic electronics and photonics .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4,7-Bis[4-[2-(2-methoxyethoxy)ethoxy]phenyl]benzo[c][1,2,5]thiadiazole-5,6-diamine typically involves multi-step organic reactions. One common method includes the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction. This reaction involves the coupling of a benzo[c][1,2,5]thiadiazole derivative with a boronic acid or ester under specific conditions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions are crucial to ensure high yield and purity. The process may also involve purification steps such as recrystallization and chromatography to obtain the desired product .
Chemical Reactions Analysis
Types of Reactions
4,7-Bis[4-[2-(2-methoxyethoxy)ethoxy]phenyl]benzo[c][1,2,5]thiadiazole-5,6-diamine undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions may involve reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur with halogenated derivatives under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Halogenated derivatives, nucleophiles.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding sulfoxides or sulfones, while reduction may produce amines or alcohols .
Scientific Research Applications
4,7-Bis[4-[2-(2-methoxyethoxy)ethoxy]phenyl]benzo[c][1,2,5]thiadiazole-5,6-diamine has several scientific research applications:
Organic Electronics: Used in the development of organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs) due to its excellent electron-accepting properties.
Photocatalysis: Acts as a visible-light organophotocatalyst in various chemical reactions.
Fluorescent Sensors: Employed in the design of fluorescent sensors for detecting specific molecules or ions.
Bioimaging: Utilized as a bioimaging probe for visualizing cellular structures.
Mechanism of Action
The mechanism of action of 4,7-Bis[4-[2-(2-methoxyethoxy)ethoxy]phenyl]benzo[c][1,2,5]thiadiazole-5,6-diamine involves its electron-accepting properties. The compound can participate in electron transfer processes, making it effective in photocatalysis and organic electronics. The molecular targets and pathways involved include interactions with electron-rich species and participation in redox reactions .
Comparison with Similar Compounds
Similar Compounds
- 4,7-Bis(4-(diphenylamino)phenyl)benzo[c][1,2,5]thiadiazole-5,6-diamine
- 4,7-Bis(4-(1,2,2-triphenylvinyl)phenyl)benzo[c][1,2,5]thiadiazole-5,6-diamine
Uniqueness
4,7-Bis[4-[2-(2-methoxyethoxy)ethoxy]phenyl]benzo[c][1,2,5]thiadiazole-5,6-diamine is unique due to its specific substituents, which enhance its solubility and electronic properties. This makes it particularly suitable for applications in organic electronics and photocatalysis compared to its analogs .
Properties
Molecular Formula |
C28H34N4O6S |
|---|---|
Molecular Weight |
554.7 g/mol |
IUPAC Name |
4,7-bis[4-[2-(2-methoxyethoxy)ethoxy]phenyl]-2,1,3-benzothiadiazole-5,6-diamine |
InChI |
InChI=1S/C28H34N4O6S/c1-33-11-13-35-15-17-37-21-7-3-19(4-8-21)23-25(29)26(30)24(28-27(23)31-39-32-28)20-5-9-22(10-6-20)38-18-16-36-14-12-34-2/h3-10H,11-18,29-30H2,1-2H3 |
InChI Key |
ZJQJREXXQMWRSD-UHFFFAOYSA-N |
Canonical SMILES |
COCCOCCOC1=CC=C(C=C1)C2=C(C(=C(C3=NSN=C23)C4=CC=C(C=C4)OCCOCCOC)N)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


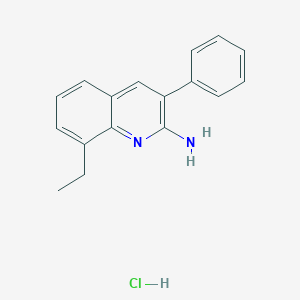
![4'-Fluoro-3-((tetrahydro-2H-pyran-4-yl)oxy)-[1,1'-biphenyl]-4-amine](/img/structure/B13713984.png)
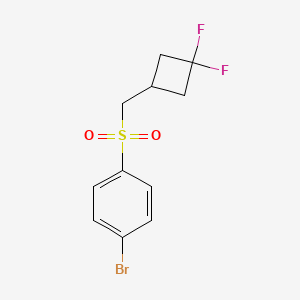
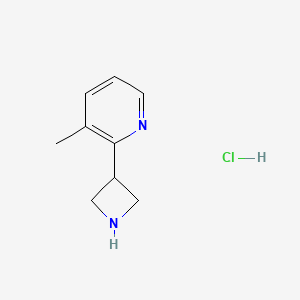
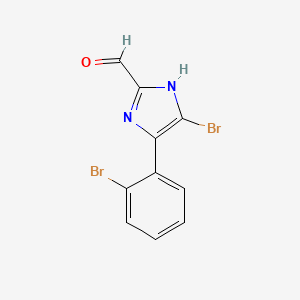
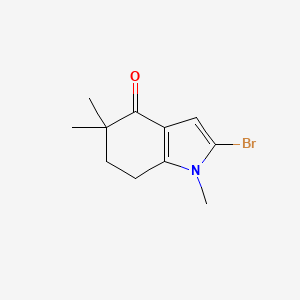
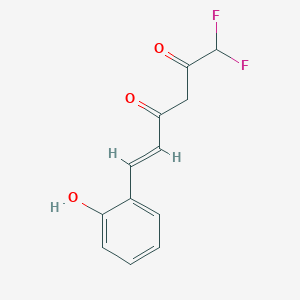
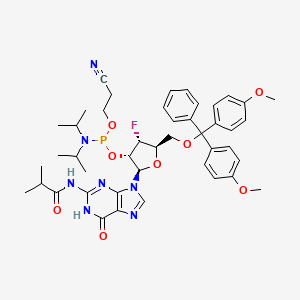

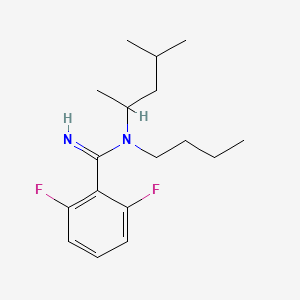
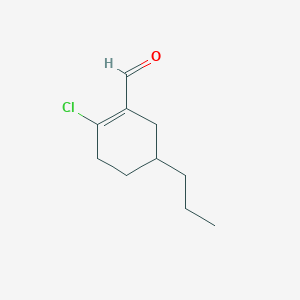
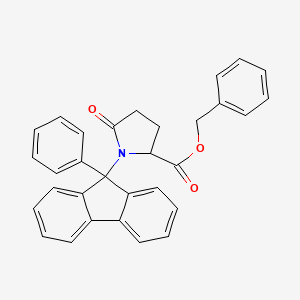
![1-[1-[3-Chloro-5-(trifluoromethyl)phenyl]cyclobutyl]-3-methyl-1-butylamine](/img/structure/B13714053.png)
